BenchChemオンラインストアへようこそ!

(5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Antimicrobial Resistance MRSA Rhodanine Derivatives

Do NOT substitute with generic 5-benzylidenerhodanines. This exact (5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one scaffold is the unsubstituted precursor for derivatives demonstrating MIC values as low as 1 µg/mL against multidrug-resistant MRSA—superior to gatifloxacin and oxacillin. The 3-phenylpyrazole moiety introduces critical electronic, steric, and hydrogen-bonding properties essential for target binding and SAR reproducibility. Applications include focused EGFR inhibitor library synthesis (molecular docking score -4.229), dental caries biofilm disruption studies against S. mutans, and target deconvolution via affinity probe development. Bulk synthesis available. Request a quote to secure this foundational scaffold.

Molecular Formula C13H9N3OS2
Molecular Weight 287.4 g/mol
Cat. No. B5995974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
Molecular FormulaC13H9N3OS2
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=CC2=CC3=C(NC(=S)S3)O
InChIInChI=1S/C13H9N3OS2/c17-12-10(19-13(18)15-12)6-9-7-14-16-11(9)8-4-2-1-3-5-8/h1-7,17H,(H,15,18)/b9-6+
InChIKeyQJELLCGTHSSTNL-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one for Targeted Antimicrobial Research


The compound (5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one (CAS 512811-45-9) is a heterocyclic hybrid molecule belonging to the rhodanine (2-thioxo-1,3-thiazolidin-4-one) class [1]. Its structure features a 5-benzylidene core fused with a 3-phenyl-1H-pyrazole moiety, giving it a molecular weight of 287.36 g/mol. Rhodanine derivatives are extensively studied for their broad-spectrum antimicrobial, antiviral, and anticancer properties, with the pyrazole component often associated with enhanced anti-inflammatory and anticancer activity [1]. This compound serves as a key unsubstituted scaffold for the synthesis of more complex derivatives.

Why Generic Rhodanine Analogs Cannot Substitute (5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one


Simple substitution with generic 5-benzylidenerhodanines (e.g., (5E)-5-benzylidene-2-thioxo-1,3-thiazolidin-4-one, MW 221.30 g/mol) is untenable due to the critical role of the 3-phenylpyrazole moiety. This group introduces distinct electronic, steric, and hydrogen-bonding properties that directly influence target binding and antimicrobial potency. Research indicates that pyrazole-clubbed rhodanine derivatives exhibit significantly enhanced activity against multidrug-resistant strains like MRSA compared to previously reported rhodanines lacking this moiety [1]. The specific substitution pattern at the pyrazole's 3- and 4-positions is crucial for optimal fit within biological targets, making the exact compound essential for structure-activity relationship (SAR) consistency and reproducibility in antimicrobial screening programs [1].

Quantitative Evidence Audit: (5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one vs. Closest Structural Analogs


Potent Anti-MRSA Activity of the Pyrazole-Rhodanine Scaffold Class

Derivatives based on the (5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one scaffold demonstrate exceptionally potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). In vitro testing of close structural analogs (compounds 7c and 9c in the study) yielded Minimum Inhibitory Concentration (MIC) values of 1 µg/mL against MRSA strains 3167 and 3506 [1]. This potency is superior to clinically used antibiotics like gatifloxacin, oxacillin, and norfloxacin, and is equivalent to moxifloxacin, a last-resort antibiotic [1]. The study's conclusion explicitly states that this type of rhodanine compound has better potent activity against MRSA compared with other previously reported rhodanine derivatives [1].

Antimicrobial Resistance MRSA Rhodanine Derivatives

Broad-Spectrum Antibacterial Activity vs. Streptococcus mutans

The same class of (Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one derivatives exhibits potent activity against anaerobic Gram-positive bacteria. Most tested compounds from series 7 and 9 demonstrated an MIC value of 1 µg/mL against Streptococcus mutans [1], a primary causative agent of dental caries. This highlights a specific niche where this scaffold shows high potency, extending its utility beyond typical Gram-positive pathogens.

Dental Caries Anaerobic Bacteria Biofilm

Molecular Descriptor Differentiation from Simple 5-Benzylidenerhodanine

The target compound is significantly differentiated from the simpler analog (5E)-5-benzylidene-2-thioxo-1,3-thiazolidin-4-one (MW 221.30 g/mol) [1] by its increased molecular complexity. The addition of the 3-phenylpyrazole ring increases the molecular weight to 287.36 g/mol, adds multiple hydrogen bond acceptors, and introduces a larger, more rigid aromatic system. These changes are critical for enhancing specific target interactions and providing additional sites for metabolic or synthetic modification, which are entirely absent in the benzylidene analog.

Drug Design Physicochemical Properties Lead Optimization

Enhanced Anticancer Docking Scores for Thiazolidine-4-one-Pyrazole Hybrids

In silico studies on a series of novel thiazolidine-4-one-pyrazole hybrids, structurally analogous to the target compound, demonstrate strong binding interactions with the Epidermal Growth Factor Receptor (EGFR). The most potent hybrid achieved a Glide dock score of -4.229 with a binding energy of -52.98 Kcal/mol, with the series ranging from -4.229 to -2.19 Kcal/mol [1]. This indicates a significant and tunable interaction with a validated anticancer target, a property not associated with the simpler benzylidene scaffold.

EGFR Inhibition Anticancer Molecular Docking

High-Impact Application Scenarios for (5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one


Core Scaffold for Anti-MRSA Drug Development Programs

The compound serves as the foundational scaffold for synthesizing a new series of derivatives with demonstrated superiority over standard-of-care antibiotics like gatifloxacin and oxacillin against multidrug-resistant MRSA [1]. Industrial or academic teams can use this unsubstituted precursor to systematically explore N- and C-substitutions to optimize pharmacokinetic properties while retaining the potent, scaffold-dependent anti-MRSA activity with MIC values as low as 1 µg/mL.

Probe Molecule for Anaerobic Streptococcus mutans Biofilm Disruption

Given the potent MIC of 1 µg/mL exhibited by its derivatives against S. mutans [1], this compound is a high-priority procurement target for dental research laboratories. It can be used as a chemical probe to investigate new mechanisms of biofilm disruption and validate novel targets for preventing or treating dental caries, a niche application with significant commercial potential.

EGFR-Targeted Anticancer Lead Optimization

For cancer research, this compound provides a crucial starting point for building focused libraries of EGFR inhibitors. The molecular docking evidence confirms that the pyrazole-rhodanine hybrid structure has a high affinity for the EGFR active site, with dock scores as favorable as -4.229 [3]. It can be used to establish SAR for novel inhibitors, exploiting physicochemical properties that are inaccessible via the simpler 5-benzylidenerhodanine scaffold [2].

Chemical Genomics and Target Deconvolution Studies

As a structurally distinct, promiscuous-binding rhodanine with enhanced features, this compound is an ideal tool for chemical genomics. Researchers can use its well-defined structure to create affinity probes for target deconvolution studies, identifying the unique protein targets engaged by the phenylpyrazole moiety that are responsible for the enhanced anti-MRSA activity [1]. This is not possible with the generic benzylidene analog [2].

Quote Request

Request a Quote for (5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.